![molecular formula C14H16O5 B1323768 Ethyl 4-(1,3-dioxan-2-YL)benzoylformate CAS No. 951888-34-9](/img/structure/B1323768.png)
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) under controlled conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the compound, which is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1,3-dioxan-2-yl)benzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate
- Ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate
- Benzeneacetic acid, 4-(1,3-dioxan-2-yl)-α-oxo-, ethyl ester
Uniqueness: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound possesses a unique structural framework that includes a benzoyl moiety and a dioxane ring. This structure may contribute to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those catalyzing ester hydrolysis.
- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various biological effects.
- Influence on Metabolic Pathways : The compound can affect pathways related to ester and hydroxyl group transformations, impacting cellular metabolism.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
-
Antioxidant Activity :
- In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups, indicating its potential as an antioxidant agent.
-
Anti-inflammatory Mechanism :
- Research indicated that this compound could downregulate the expression of COX-2 in human cell lines, which is a critical enzyme in the inflammatory pathway.
Data Tables
Biological Activity | Assay Method | Concentration Tested | Result |
---|---|---|---|
Antimicrobial | Agar diffusion method | 50 µg/mL | Significant inhibition |
Antioxidant | DPPH radical scavenging assay | 100 µM | 30% ROS reduction |
Anti-inflammatory | COX-2 expression assay | Varies | Downregulation observed |
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBVPMOQRXLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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